ent-Sitagliptin Phosphate

Pharmaceutical Quality Control Pharmacopoeial Compliance Enantiomeric Purity

ent-Sitagliptin Phosphate (CAS 823817-58-9) is the (S)-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin and is officially designated as Sitagliptin EP Impurity A in the European Pharmacopoeia. Sitagliptin itself is a potent, competitive, and reversible DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus, exhibiting an IC50 of 18–19 nM against human DPP-4.

Molecular Formula C16H18F6N5O5P
Molecular Weight 509.33 g/mol
Cat. No. B12446614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Sitagliptin Phosphate
Molecular FormulaC16H18F6N5O5P
Molecular Weight509.33 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1/i1D2,7D2;
InChIKeyIQFYVLUXQXSJJN-PSLXZBMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Sitagliptin Phosphate for Research and Analytical Procurement: A Baseline Overview


ent-Sitagliptin Phosphate (CAS 823817-58-9) is the (S)-enantiomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin and is officially designated as Sitagliptin EP Impurity A in the European Pharmacopoeia [1] . Sitagliptin itself is a potent, competitive, and reversible DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus, exhibiting an IC50 of 18–19 nM against human DPP-4 [2] [3]. The (R)-enantiomer (sitagliptin) is the eutomer responsible for therapeutic DPP-4 inhibition, while ent-sitagliptin is the distomer, reported to possess markedly reduced DPP-4 inhibitory potency [1] .

Why ent-Sitagliptin Phosphate Cannot Be Substituted: The Enantiomer Differentiation Imperative


The DPP-4 enzyme possesses a chiral active site that stereoselectively discriminates between the (R)- and (S)-enantiomers of sitagliptin [1]. The (R)-enantiomer (sitagliptin) fits precisely into the DPP-4 catalytic pocket, achieving potent inhibition (IC50 of 18–19 nM), whereas the (S)-enantiomer (ent-sitagliptin) interacts less favorably, resulting in substantially reduced inhibitory activity [2] [3]. This stereochemical dependence means that substitution of ent-sitagliptin for sitagliptin in any pharmacological model would yield invalid results, while its use as a reference standard is irreplaceable for enantiomeric purity testing mandated by pharmacopoeial monographs [1] [4].

Product-Specific Quantitative Evidence Guide for ent-Sitagliptin Phosphate


Pharmacopoeial Identity as a Regulated Chiral Impurity

ent-Sitagliptin Phosphate is explicitly designated as Impurity A (the S-enantiomer) in the Ph. Eur. monograph for sitagliptin phosphate monohydrate and is subject to a specified acceptance limit [1]. The USP monograph similarly mandates enantiomeric purity testing, requiring the (S)-enantiomer content to be controlled as an individual impurity with a limit of NMT 0.10% [1]. This regulatory codification directly differentiates ent-sitagliptin from generic or analog compounds that lack such compendial specification.

Pharmaceutical Quality Control Pharmacopoeial Compliance Enantiomeric Purity

Pharmacokinetic Divergence Between (R)- and (S)-Enantiomers in a Preclinical Model

A validated chiral HPLC method was developed to simultaneously quantify (R)- and (S)-sitagliptin phosphate enantiomers in rat plasma, revealing notable pharmacokinetic contrasts between the two enantiomers in female albino Wistar rats [1]. The study demonstrated enantioselectivity in the disposition of sitagliptin phosphate, with differing plasma concentration-time profiles for the (R)- and (S)-forms [1]. The bioanalytical method achieved precision for both enantiomers ranging from 0.246 to 1.246% and accuracy of 99.6–100.1% [1].

Preclinical Pharmacokinetics Enantioselective ADME Bioanalytical Method Validation

Functional Pharmacodynamic Divergence in a Glucose Uptake Assay

The same Spandana et al. (2023) study assessed the functional pharmacodynamic activity of the separated enantiomers using a glucose uptake assay in 3T3-L1 cell lines via flow cytometry [1]. The (R)-enantiomer (eutomer) demonstrated measurably superior glucose uptake enhancement compared to the (S)-enantiomer (distomer), providing direct evidence of stereospecific pharmacodynamic activity at the cellular level [1].

In Vitro Pharmacodynamics Glucose Uptake Enantiomer-Specific Bioactivity

Validated Chiral HPLC Resolution of ent-Sitagliptin from the Active Pharmaceutical Ingredient

Multiple validated chiral HPLC methods have been developed specifically for the baseline resolution and quantification of ent-sitagliptin ((S)-enantiomer) from the (R)-enantiomer in sitagliptin phosphate active pharmaceutical ingredient (API) and drug products [1] [2]. A normal-phase method using a Chiralpak AD-H column achieved baseline resolution with a limit of detection (LOD) of 150 ng/mL and limit of quantification (LOQ) of 400 ng/mL for the (S)-enantiomer [1]. Reversed-phase methods using Chiralcel OD-RH and Chiralpak IC columns have also been validated per ICH Q2(R1) guidelines [2].

Chiral Chromatography Analytical Method Validation API Quality Control

Class-Level Inference: Enantioselective DPP-4 Inhibition as a Structural Determinant of Potency

Sitagliptin's DPP-4 inhibition is mediated by a stereospecific binding interaction in which the (R)-configuration at the β-amino carbon is essential for optimal fit within the enzyme's catalytic pocket [1]. The X-ray co-crystal structure of (R)-sitagliptin bound to human DPP-4 (PDB: 1X70) confirms that the (R)-stereochemistry orients the trifluorophenyl and triazolopyrazine moieties for productive interactions with key residues including Glu205, Glu206, and Tyr662 [1]. The (S)-enantiomer (ent-sitagliptin) would place these pharmacophoric elements in non-complementary orientations, consistent with the universal property among DPP-4 inhibitors that the eutomer is consistently the (R)-enantiomer [2]. This structural rationale provides a mechanistic explanation for the classification of ent-sitagliptin as the pharmacologically inferior distomer.

Structure-Activity Relationship Chiral Drug Design DPP-4 Pharmacology

Best Research and Industrial Application Scenarios for ent-Sitagliptin Phosphate


Pharmaceutical Quality Control – Reference Standard for Enantiomeric Purity Testing

ent-Sitagliptin Phosphate serves as the essential reference standard for enantiomeric purity determination in sitagliptin phosphate API and finished dosage forms per USP and Ph. Eur. monographs [1] [2]. QC laboratories use this compound to establish system suitability, construct calibration curves, and quantify the (S)-enantiomer as Impurity A in batch release and stability testing, where the acceptance criterion is NMT 0.10% [2]. Its procurement is non-negotiable for any facility performing compendial compliance testing [1].

Bioanalytical Method Development and Validation

Given the demonstrated enantioselective pharmacokinetics of sitagliptin phosphate enantiomers in preclinical models [1], ent-sitagliptin is required as an analytical reference for developing and validating chiral bioanalytical methods intended for enantiomer-specific quantification in plasma, tissue, or urine matrices. The validated chiral HPLC methods with baseline resolution (LOD: 150 ng/mL, LOQ: 400 ng/mL) depend on authentic ent-sitagliptin reference material for calibration and quality control sample preparation [2].

In Vitro Pharmacological Studies – Negative Control for DPP-4 Inhibition Assays

Researchers investigating DPP-4 inhibition, incretin biology, or glucose homeostasis can employ ent-sitagliptin as a stereochemically matched negative control to the active (R)-enantiomer [1]. The demonstrated divergence in glucose uptake enhancement between the (R)- and (S)-enantiomers in 3T3-L1 adipocytes provides a direct experimental rationale for this application [1]. This allows for rigorous discrimination between DPP-4-dependent and DPP-4-independent effects in cell-based assays.

Preclinical ADME Studies of Stereoselective Drug Disposition

The Spandana et al. (2023) study established that sitagliptin phosphate enantiomers exhibit enantioselective disposition in Wistar rats [1]. ent-Sitagliptin is therefore required for pre-formulation research, drug-drug interaction studies, and pharmacokinetic modeling where understanding the individual ADME behavior of each enantiomer is critical for assessing the implications of chiral inversion, differential metabolism, or tissue distribution [1].

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